1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione features a fused chromeno-pyrrole-dione core with substituents including a tert-butylphenyl group, a methoxy group, and a thiazole ring.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-25(2,3)15-7-5-14(6-8-15)20-19-21(28)17-10-9-16(30-4)13-18(17)31-22(19)23(29)27(20)24-26-11-12-32-24/h5-13,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRYHVALHOLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the chromeno[2,3-c]pyrrole core is constructed through a series of cyclization reactions. The tert-butyl phenyl group is introduced via Friedel-Crafts alkylation, and the methoxy group is typically added through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is investigated for its potential therapeutic properties. Compounds containing thiazole rings are known for their antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar applications, particularly in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its structural complexity and functional diversity make it a candidate for advanced material science applications.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring, for example, can interact with metal ions or form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights from structurally related heterocyclic systems can be extrapolated for hypothetical comparisons:
Chromeno-Pyrrole-Dione Derivatives
No evidence directly discusses chromeno-pyrrole-diones. By contrast, describes a tetrahydroimidazo[1,2-a]pyridine derivative with a fused bicyclic system.
Thiazole-Containing Heterocycles
The target compound’s thiazole moiety is a common pharmacophore in drug design. highlights sulfur-containing heterocycles (e.g., thieno[2,3-b]pyridines) synthesized via reactions with 2-cyanothioacetamide. These compounds exhibit antimicrobial activity, suggesting that the thiazole ring in the target molecule may similarly enhance biological interactions .
Substituent Effects
- Tert-butylphenyl Group : Bulky tert-butyl groups, as seen in , often improve metabolic stability or binding affinity in hydrophobic pockets .
- Methoxy Group : Methoxy substituents, prevalent in , can modulate electronic properties and enhance solubility .
Research Findings and Data Gaps
Key Hypothetical Comparisons
Limitations
- No spectral, pharmacological, or synthetic data for the target compound are available in the provided evidence.
- Comparisons are speculative and based on general heterocyclic chemistry principles.
Biological Activity
1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, including a thiazole ring and a chromeno-pyrrole system, which contribute to its biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and interactions with biological targets.
Structural Characteristics
The molecular structure of this compound is characterized by:
- Thiazole Ring : Known for its role in various biological activities.
- Chromeno-Pyrrole System : Associated with diverse pharmacological effects.
- Tert-butylphenyl Substituent : Enhances lipophilicity and may influence receptor interactions.
Anticancer Properties
Recent studies suggest that this compound exhibits anticancer activity , primarily attributed to the thiazole and chromene moieties. The mechanisms of action may include:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : Evidence indicates that it may promote programmed cell death in cancerous cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Induces apoptosis through mitochondrial pathways |
| MCF-7 (Breast Cancer) | 12.5 | Inhibits proliferation via cell cycle arrest |
| A549 (Lung Cancer) | 20.0 | Modulates signaling pathways involved in survival |
The specific mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential interactions with enzymes critical for cancer cell survival.
- Receptor Modulation : Alteration of receptor activities that play a role in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity :
- A study published in Molecules demonstrated the compound's ability to inhibit the growth of HeLa cells effectively. The researchers noted that the compound induced apoptosis through the activation of caspases, which are essential for programmed cell death .
- Mechanistic Insights :
- Comparative Analysis :
Q & A
Q. What synthetic methodologies are commonly employed for constructing the chromeno[2,3-c]pyrrole-3,9-dione core in this compound?
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is typically synthesized via cyclization reactions involving substituted coumarins or chromene derivatives. For example, highlights palladium-catalyzed reductive cyclization of nitroarenes as a viable method for forming fused heterocycles. In this case, a multi-step approach involving:
- Step 1 : Formation of the pyrrole ring via Paal-Knorr condensation (using diketones and amines) .
- Step 2 : Chromene ring closure via acid-catalyzed cyclization of a methoxy-substituted precursor.
- Step 3 : Introduction of the thiazole moiety through heterocyclization with thioureas or thioamides (e.g., using chloroacetonitrile as a key reagent) . Critical parameters include solvent choice (ethanol/DMF mixtures), temperature control (reflux conditions), and catalyst selection (Pd or Ni-based systems for reductive steps) .
Q. How is the structural characterization of this compound validated, particularly its stereochemistry and substituent positions?
Structural confirmation relies on:
- NMR spectroscopy : and NMR to assign protons and carbons in the chromeno-pyrrole and thiazole rings. For example, methoxy groups typically show singlets at ~3.8 ppm in NMR .
- X-ray crystallography : Used to resolve the fused ring system’s geometry and confirm substituent orientations (e.g., tert-butylphenyl group placement) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass with <5 ppm error) .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm for the dione moiety) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiazole ring formation during synthesis?
The thiazole ring is introduced via a Hantzsch thiazole synthesis pathway. Key steps include:
- Nucleophilic attack : Thiourea derivatives react with α-halo ketones (e.g., bromoacetyl intermediates) to form thioamide intermediates.
- Cyclodehydration : Acidic conditions promote cyclization, with regioselectivity controlled by steric hindrance from the tert-butyl group and electronic effects of the methoxy substituent . Computational studies (DFT) can model transition states to predict favored pathways, as seen in analogous heterocyclization reactions .
Q. How do steric and electronic effects of the tert-butylphenyl group influence the compound’s reactivity in catalytic systems?
The bulky tert-butyl group:
- Steric effects : Shields the chromeno-pyrrole core from undesired side reactions (e.g., oxidative degradation) but may hinder catalyst accessibility in Pd-mediated couplings .
- Electronic effects : The electron-donating tert-butyl group stabilizes adjacent aromatic systems, altering redox potentials (e.g., in electrochemical studies) . Comparative studies with smaller substituents (e.g., methyl or hydrogen) are recommended to isolate these effects .
Q. What strategies mitigate challenges in isolating pure enantiomers of this compound, given its fused heterocyclic system?
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Asymmetric synthesis : Employ chiral auxiliaries during pyrrole ring formation (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed cycloadditions) .
- Crystallization-induced resolution : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s solubility in polar aprotic solvents be resolved?
Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from:
- Crystallinity differences : Amorphous vs. crystalline forms (verified via PXRD) .
- Hydration states : Anhydrous vs. monohydrate forms (confirmed by TGA/DSC) .
- Impurity profiles : Residual solvents (e.g., ethanol) alter solubility; purity should be validated by HPLC (>98% area) .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, considering its structural complexity?
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET for high-throughput screening.
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for thiazole-mediated membrane permeability .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-HRMS to identify oxidative metabolites (e.g., demethylation of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
